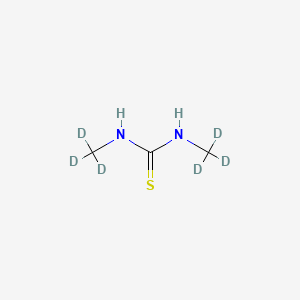
rac cis-3-Hydroxy Apatinib Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac cis-3-Hydroxy Apatinib Dihydrochloride involves multiple steps, starting from the appropriate cyclopentyl and pyridine derivatives. The key steps include:
Cyclization: Formation of the cyclopentyl ring.
Hydroxylation: Introduction of the hydroxyl group.
Amination: Introduction of the amino group.
Dihydrochloride Formation: Conversion to the dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents .
化学反応の分析
Types of Reactions
rac cis-3-Hydroxy Apatinib Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes .
科学的研究の応用
rac cis-3-Hydroxy Apatinib Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of rac cis-3-Hydroxy Apatinib Dihydrochloride involves its interaction with specific molecular targets, such as kinases and cytokine receptors. It modulates signaling pathways involved in cell growth, differentiation, and apoptosis. This modulation can lead to the inhibition of cancer cell proliferation and the induction of cell death .
類似化合物との比較
Similar Compounds
Apatinib: A tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another kinase inhibitor with similar applications.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Uniqueness
rac cis-3-Hydroxy Apatinib Dihydrochloride is unique due to its specific hydroxylation pattern and its ability to form a stable dihydrochloride salt. This enhances its solubility and bioavailability, making it a valuable compound in research and therapeutic applications .
特性
CAS番号 |
1797024-30-6 |
|---|---|
分子式 |
C24H24ClN5O2 |
分子量 |
449.939 |
IUPAC名 |
N-[4-[(1R,3R)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24+;/m1./s1 |
InChIキー |
MKYYCCAFGYUXJH-UFZJIDKFSA-N |
SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
同義語 |
rel-N-[4-[(1R,3R)-1-Cyano-3-hydroxycyclopentyl]phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide Dihydrochloride; cis-3-Hydroxy-apatinib Dihydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(8R,10S,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carbonitrile](/img/structure/B589350.png)




